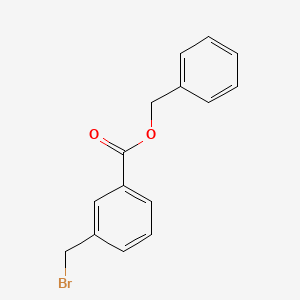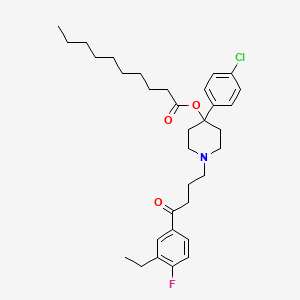
3-Ethyl Haloperidol Decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl Haloperidol Decanoate: is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the pharmaceutical industry for its potent antipsychotic properties. It is a long-acting ester of haloperidol, designed to provide extended therapeutic effects, making it particularly useful in the treatment of chronic psychiatric conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistency and quality. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl Haloperidol Decanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound .
Aplicaciones Científicas De Investigación
3-Ethyl Haloperidol Decanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Ethyl Haloperidol Decanoate is primarily through its antagonistic effects on dopamine receptors, particularly the D2 receptors in the brain. By blocking these receptors, the compound reduces the effects of excess dopamine, which is associated with psychotic symptoms. This action helps in stabilizing mood and reducing hallucinations and delusions .
Comparación Con Compuestos Similares
Haloperidol Decanoate: The parent compound, used widely in antipsychotic treatments.
Fluphenazine Decanoate: Another long-acting antipsychotic with similar therapeutic uses.
Pipothiazine Palmitate: Used for similar indications but with different pharmacokinetic properties.
Uniqueness: 3-Ethyl Haloperidol Decanoate stands out due to its specific molecular modifications, which provide a unique pharmacokinetic profile. This results in a longer duration of action and potentially fewer side effects compared to its counterparts .
Propiedades
Fórmula molecular |
C33H45ClFNO3 |
|---|---|
Peso molecular |
558.2 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3 |
Clave InChI |
ODANWSUZWFYXTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







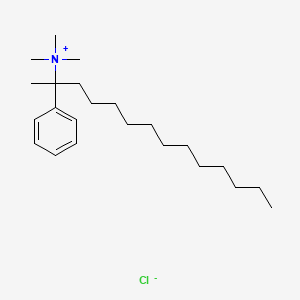
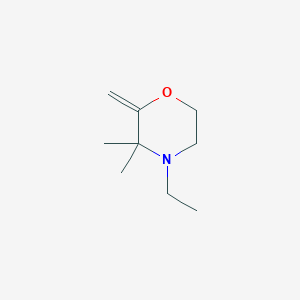
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
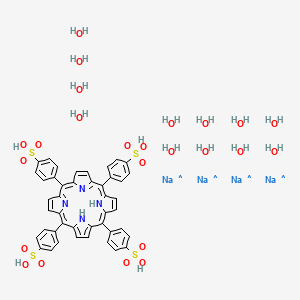

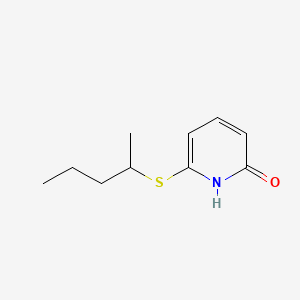
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
